4-(Propylcyclohexane)phenylboronicacid
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Overview
Description
4-(Propylcyclohexane)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a propylcyclohexane group attached to a phenyl ring, which is further bonded to a boronic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcyclohexane)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Propylcyclohexane)phenylboronicacid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
4-(Propylcyclohexane)phenylboronicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propylcyclohexane)phenylboronicacid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the propylcyclohexane group, making it less hydrophobic and less sterically hindered.
4-Propylphenylboronic Acid: Similar structure but without the cyclohexane ring, leading to different reactivity and solubility properties.
Uniqueness: 4-(Propylcyclohexane)phenylboronicacid is unique due to its combined structural features of a propylcyclohexane group and a boronic acid group attached to a phenyl ring. This combination imparts specific steric and electronic properties, making it particularly useful in selective chemical reactions and applications where both hydrophobicity and reactivity are required .
Properties
CAS No. |
1315335-67-1 |
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Molecular Formula |
C15H23BO2 |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
[2-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h3-4,6-7,12-13,17-18H,2,5,8-11H2,1H3 |
InChI Key |
QEYYGOMUSLDSJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2CCC(CC2)CCC)(O)O |
Origin of Product |
United States |
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